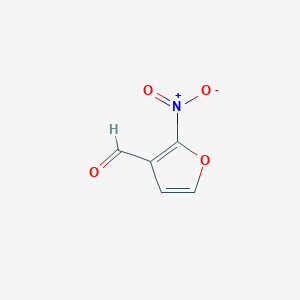

2-Nitrofuran-3-carbaldehyde

Descripción

2-Nitrofuran-3-carbaldehyde (C₅H₃NO₄) is a nitrated furan derivative characterized by a nitro (-NO₂) group at the 2-position and a formyl (-CHO) group at the 3-position of the furan ring. This compound is of significant interest in organic synthesis due to its dual functional groups, which enable diverse reactivity patterns. It serves as a precursor for synthesizing heterocyclic compounds, pharmaceuticals, and agrochemicals. The electron-withdrawing nitro group enhances the electrophilicity of the aldehyde, facilitating nucleophilic addition or condensation reactions, while the furan ring contributes to π-conjugation and aromatic stability .

Propiedades

IUPAC Name |

2-nitrofuran-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO4/c7-3-4-1-2-10-5(4)6(8)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHBVTFWXCLZIEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Nitration via Acetic Anhydride–Nitric Acid Systems

The foundational method for nitrating furan derivatives involves a two-step process: formation of a nitration intermediate followed by its conversion into the target nitro compound. Key steps include:

Reaction Conditions :

-

Step 1 (Intermediate Formation) : A mixture of acetic anhydride and concentrated nitric acid (sp. gr. 1.40–1.50) is prepared at 25–45°C. The furan derivative (e.g., furfural, methyl furoate) is added gradually to maintain temperatures below 50°C.

-

Step 2 (Intermediate Conversion) : The reaction mixture is diluted with ice water, and a base (e.g., trisodium phosphate, sodium hydroxide) is added to adjust the pH to ~3.7. The solution is heated to 55°C to complete the conversion.

Example : Nitration of furfural yields 5-nitrofurfural diacetate under these conditions. For 2-nitrofuran-3-carbaldehyde, alternative precursors (e.g., 3-carboxyfuran) may direct nitration to the 2-position, though explicit literature on this isomer remains limited.

Optimization of Reaction Parameters

Critical parameters influencing yield and regioselectivity include:

Alternative Synthetic Routes

Functional Group Interconversion

Oxidation-Reduction Strategies :

-

Aldehyde Introduction : Nitration of 3-hydroxymethylfuran followed by oxidation (e.g., using pyridinium chlorochromate) could yield the aldehyde group at the 3-position.

-

Nitro Group Positioning : Electron-donating groups at the 3-position may direct nitration to the 2-position via resonance effects, though experimental validation is needed.

Catalytic Nitration

Emerging methods employ heterogeneous catalysts (e.g., zeolites) to enhance regioselectivity. For example, nitration over H-Y zeolite in acetic anhydride at 30°C has shown promise for directing nitro groups to specific positions on aromatic rings.

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis adopts continuous flow technology to improve heat management and yield:

Análisis De Reacciones Químicas

Types of Reactions: 2-Nitrofuran-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The nitro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: 2-Nitrofuran-3-carboxylic acid.

Reduction: 2-Aminofuran-3-carbaldehyde.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Nitrofuran-3-carbaldehyde exhibits significant biological activity, making it a candidate for drug development. Its potential uses include:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including antibiotic-resistant pathogens. Studies indicate that it acts as a prodrug, becoming active upon reduction by bacterial nitroreductases .

- Anticancer Properties : Research has demonstrated that derivatives of this compound can inhibit the growth of cancer cell lines, suggesting its potential as an anticancer agent. In vivo studies have reported reduced tumor sizes in models treated with this compound .

Agricultural Chemistry

In agriculture, this compound is being explored for its potential as an agrochemical due to its antifungal properties. Its derivatives have been tested for efficacy against plant pathogens, contributing to sustainable agricultural practices .

Material Science

The compound is also utilized in the development of advanced materials. It serves as an intermediate in the synthesis of polymers and coatings with antimicrobial properties, which are valuable in various industrial applications .

Case Study 1: Antibacterial Efficacy

In vitro tests demonstrated that this compound significantly reduced bacterial load in infected mouse models. The study highlighted its effectiveness against resistant strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections where conventional antibiotics fail .

Case Study 2: Anticancer Activity

A xenograft model of breast cancer showed that administration of this compound resulted in a marked reduction in tumor size compared to control groups. This indicates promising roles for this compound in cancer therapy .

Mecanismo De Acción

The biological activity of 2-Nitrofuran-3-carbaldehyde is primarily due to its nitro group. In biological systems, the nitro group undergoes reduction to form reactive intermediates that can interact with cellular macromolecules such as DNA, RNA, and proteins. This interaction leads to the inhibition of essential cellular processes, resulting in antimicrobial activity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 2-nitrofuran-3-carbaldehyde, a comparative analysis with analogous furan derivatives is provided below.

Structural Analogues

5-Nitrofuran-2-carbaldehyde

- Structure : Nitro group at the 5-position, aldehyde at the 2-position.

- Reactivity : The nitro group at the 5-position reduces steric hindrance near the aldehyde, enhancing its participation in cross-coupling reactions compared to this compound.

- Applications : Widely used in antimicrobial agents due to its ability to disrupt bacterial redox systems.

3-Nitrofuran-2-carbaldehyde

- Structure : Nitro and aldehyde groups adjacent at the 2- and 3-positions.

- Reactivity : Proximity of functional groups leads to intramolecular hydrogen bonding, reducing aldehyde reactivity but stabilizing intermediates in cyclization reactions.

Physicochemical Properties

| Property | This compound | 5-Nitrofuran-2-carbaldehyde | 3-Nitrofuran-2-carbaldehyde |

|---|---|---|---|

| Molecular Weight (g/mol) | 141.09 | 141.09 | 141.09 |

| Melting Point (°C) | 98–100 | 102–104 | 95–97 |

| Solubility (in DMSO) | High | Moderate | High |

| λmax (UV-Vis, nm) | 285 | 278 | 290 |

The higher melting point of 5-nitrofuran-2-carbaldehyde correlates with its crystalline packing efficiency, while the UV-Vis absorption shifts reflect differences in electronic conjugation between isomers.

Stability and Degradation

This compound is prone to photodegradation under UV light, forming nitroso derivatives. In contrast, 5-nitrofuran-2-carbaldehyde shows greater thermal stability, decomposing only above 150°C. Both compounds undergo rapid hydrolysis in alkaline conditions, but the 3-carbaldehyde isomer reacts faster due to increased electrophilicity at the aldehyde position.

Actividad Biológica

2-Nitrofuran-3-carbaldehyde is a member of the nitrofuran family, known for its diverse biological activities, including antimicrobial, antifungal, and antiprotozoal properties. This compound is characterized by the presence of both a nitro group and an aldehyde group on the furan ring, which contribute to its reactivity and biological efficacy.

Overview of Biological Activity

Nitrofurans, including this compound, are recognized for their broad-spectrum antimicrobial activity . They function primarily as prodrugs that require metabolic activation within microbial cells to exert their effects. The activation process typically involves reduction by specific enzymes, leading to the formation of reactive intermediates that inhibit various cellular processes.

The mechanism of action for this compound involves:

- Prodrug Activation : The compound is activated by type I oxygen-insensitive nitroreductases found in bacteria, which convert it into reactive metabolites that interfere with DNA synthesis and function.

- Inhibition of Bacterial Growth : The activated forms inhibit nucleic acid synthesis and protein translation, leading to bacterial cell death .

- Environmental Influence : The efficacy of this compound can be influenced by environmental factors such as oxygen availability and the presence of specific bacterial enzymes.

The biochemical interactions of this compound include:

- Enzyme Interactions : The compound interacts with various microbial enzymes, disrupting metabolic pathways critical for energy production and genetic material synthesis.

- Cellular Effects : It has been shown to block the initiation of translation in bacterial cells, further contributing to its antimicrobial effects.

Antimicrobial Activity

A study investigating the antimicrobial properties of nitrofuran derivatives found that this compound displayed significant activity against various bacterial strains. This includes:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 16 μg/mL |

| Staphylococcus aureus | 32 μg/mL |

| Salmonella enterica | 64 μg/mL |

These results indicate that this compound is effective against both Gram-negative and Gram-positive bacteria, underscoring its potential as a therapeutic agent in treating infections caused by resistant strains .

Toxicological Studies

While nitrofurans have beneficial antimicrobial properties, they also exhibit toxicity. Research has shown that certain metabolites derived from nitrofurans can be genotoxic and carcinogenic. For instance, studies indicated that prolonged exposure to nitrofurans could lead to adverse effects on liver function and reproductive health in animal models .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests:

- Absorption and Distribution : Nitrofurans are generally well absorbed when administered orally, allowing for effective distribution throughout the body.

- Metabolism : The metabolism primarily occurs in the liver, where the prodrug is activated into its active forms.

- Excretion : The metabolites are excreted via urine, which is crucial for monitoring potential toxicity in clinical settings .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Nitrofuran-3-carbaldehyde, and how can experimental parameters (e.g., solvent, catalyst) be optimized for yield?

- Methodological Answer : Synthesis typically involves nitration of furan derivatives or aldehyde functionalization. For example, nitration of 3-carboxyfuran followed by reduction and oxidation steps. Key parameters include solvent polarity (e.g., acetic anhydride for nitration), temperature control (0–5°C to prevent side reactions), and catalyst selection (e.g., HNO₃/H₂SO₄ mixtures). Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometric ratios of reagents .

Q. How can the structural purity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm aldehyde proton resonance (~9.8–10.2 ppm) and nitrofuran ring signals.

- FT-IR : Identify characteristic peaks for nitro groups (~1520 cm⁻¹, asymmetric stretching) and carbonyl groups (~1680 cm⁻¹).

- X-ray crystallography (if crystalline): Resolve bond lengths and angles using SHELX software for refinement .

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Methodological Answer : The compound is light- and oxygen-sensitive due to the nitro group’s electrophilic nature. Store in amber vials under inert gas (N₂/Ar) at –20°C. Regularly assess degradation via HPLC with UV detection (λ = 254 nm) to monitor aldehyde oxidation byproducts .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Conduct kinetic experiments under varying conditions (pH, nucleophile concentration). Use DFT calculations (e.g., Gaussian software) to model transition states and identify electron-deficient sites on the nitrofuran ring. Compare experimental rate constants with computational activation energies to validate mechanisms .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer : Cross-reference data from multiple techniques:

- Mass spectrometry : Confirm molecular ion peaks ([M+H]⁺) to rule out impurities.

- 2D NMR (COSY, HSQC) : Assign overlapping signals in crowded regions.

- Reproducibility checks : Replicate synthesis and characterization under standardized conditions (e.g., IUPAC guidelines) to identify lab-specific artifacts .

Q. How can computational modeling predict the biological activity of this compound against bacterial targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of bacterial enzymes (e.g., nitroreductases). Calculate binding affinities and compare with experimental MIC values. Validate predictions via in vitro assays (e.g., broth microdilution) against Gram-negative/positive strains .

Q. What experimental designs minimize bias when evaluating this compound’s cytotoxicity in cell lines?

- Methodological Answer : Use randomized block designs with triplicate wells for each concentration. Include positive (e.g., doxorubicin) and negative controls (DMSO vehicle). Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05). Blind analysts to treatment groups during data collection .

Q. How can isotopic labeling (e.g., ¹⁵N) track metabolic pathways of this compound in vivo?

- Methodological Answer : Synthesize ¹⁵N-labeled analogs via nitration with ¹⁵NO₃⁻ sources. Administer to model organisms (e.g., E. coli) and extract metabolites for LC-MS analysis. Use stable isotope tracing to identify incorporation into nucleic acids or proteins .

Data Presentation Guidelines

- Tables : Include reaction yields, spectroscopic data, and statistical results (mean ± SD).

- Figures : Use line graphs for kinetic data, heatmaps for docking scores, and chromatograms for purity assessments.

- Citations : Reference SHELX for crystallography , PubChem for structural data , and IUPAC protocols for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.